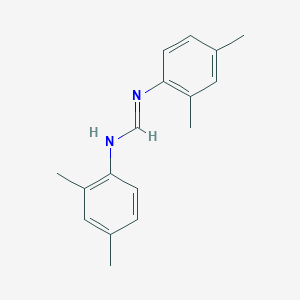

Methanimidamide, N,N'-bis(2,4-dimethylphenyl)-

描述

Methanimidamide, N,N’-bis(2,4-dimethylphenyl)-, also known as N,N’-bis(2,4-dimethylphenyl)formamidine, is a chemical compound with the molecular formula C17H20N2 and a molecular weight of 252.35 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

Methanimidamide, N,N’-bis(2,4-dimethylphenyl)-, can be synthesized through the reaction of 2,4-dimethylaniline with formamidine acetate. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol, under reflux conditions . The product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

In industrial settings, the production of Methanimidamide, N,N’-bis(2,4-dimethylphenyl)-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .

化学反应分析

Types of Reactions

Methanimidamide, N,N’-bis(2,4-dimethylphenyl)-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

Oxidation: The major products include N,N’-bis(2,4-dimethylphenyl)urea.

Reduction: The major products include N,N’-bis(2,4-dimethylphenyl)methanamine.

Substitution: The major products include halogenated derivatives of Methanimidamide, N,N’-bis(2,4-dimethylphenyl)-.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : CHN

- Molecular Weight : 293.42 g/mol

- Structure : The compound features a central carbon atom double-bonded to one nitrogen atom and single-bonded to another nitrogen atom, with each nitrogen further bonded to a 2,4-dimethylphenyl group. This unique arrangement contributes to its biological activity and reactivity.

Agricultural Applications

Insecticide and Acaricide

Amitraz is primarily utilized as an insecticide and acaricide in agricultural settings. Its effectiveness against a wide range of pests makes it valuable for crop protection. The mechanism by which Amitraz operates involves the inhibition of octopamine receptors in the nervous systems of insects and mites, leading to paralysis and death. This mode of action is particularly effective against various agricultural pests, including:

- Mites : Effective in controlling populations that threaten crops.

- Insects : Broad-spectrum efficacy against numerous insect species.

Use in Livestock

In veterinary medicine, Amitraz is employed to manage ectoparasites in animals. It is particularly noted for its application in treating infestations in livestock such as cattle and sheep. The compound's ability to penetrate the skin allows for effective treatment of external parasites.

Material Science Applications

Beyond its use in agriculture and veterinary medicine, Methanimidamide has potential applications in material science:

Charge Transfer Materials

Recent studies have explored the use of Amitraz in developing charge transfer materials for electronic devices like organic light-emitting diodes (OLEDs) and organic solar cells. Its favorable electronic properties make it suitable for enhancing the performance of these devices.

Case Studies

-

Efficacy Against Specific Pests

- A study conducted on the efficacy of Amitraz against Tetranychus urticae (two-spotted spider mite) demonstrated significant reduction in mite populations when applied at recommended dosages. The results indicated effective pest control while maintaining crop health.

-

Veterinary Applications

- Research on the use of Amitraz for treating infestations in dogs showed positive outcomes with minimal side effects when administered at appropriate doses. Observations noted that Amitraz effectively reduced flea and tick populations without severe adverse reactions.

-

Environmental Impact Assessments

- Evaluations regarding the environmental impact of Amitraz highlighted concerns over its potential toxicity to non-target organisms. Risk assessments indicated that while Amitraz poses low acute toxicity to many species, chronic exposure could lead to adverse effects on aquatic life and beneficial insects.

作用机制

The mechanism of action of Methanimidamide, N,N’-bis(2,4-dimethylphenyl)-, involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors, altering their signaling pathways and leading to various biological effects .

相似化合物的比较

Similar Compounds

- N,N’-bis(2,4-xylyl)formamidine

- N-(2,4-dimethylphenyl)-N’-methylmethanimidamide

- 1-(Diaminomethylidene)-2-(2-phenylethyl)guanidine hydrochloride

Uniqueness

Methanimidamide, N,N’-bis(2,4-dimethylphenyl)-, is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

生物活性

Methanimidamide, N,N'-bis(2,4-dimethylphenyl)-, commonly known as Amitraz, is a synthetic compound with significant biological activity primarily utilized in agriculture and veterinary medicine. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of Amitraz

Chemical Structure and Properties:

- IUPAC Name: Methanimidamide, N,N'-bis(2,4-dimethylphenyl)-

- CAS Number: 16596-04-6

- Molecular Formula: C13H16N2

- Molecular Weight: 216.28 g/mol

Amitraz features a central formamidine group linked to two 2,4-dimethylaniline moieties. This structure contributes to its lipophilicity, enhancing its ability to penetrate biological membranes.

Biological Activity

Amitraz exhibits a range of biological activities, primarily as an acaricide and insecticide. Its effectiveness is attributed to multiple mechanisms:

- Acaricidal Activity: Amitraz is effective against various mite species, including those affecting crops and livestock. It acts by disrupting the nervous system of the target organisms.

- Insecticidal Properties: It is also used to control pest populations in agriculture due to its ability to interfere with neurotransmitter function.

- Veterinary Applications: Amitraz is employed in veterinary medicine for treating parasitic infestations in animals, particularly for controlling mites and lice.

The primary mechanism by which Amitraz exerts its effects involves the inhibition of monoamine oxidase (MAO), leading to an accumulation of neurotransmitters such as norepinephrine. This accumulation results in overstimulation of the nervous system in target pests. Additionally, Amitraz can bind to octopamine receptors, which are crucial for the regulation of neurotransmission in arthropods.

Toxicological Studies

Toxicological assessments have revealed both beneficial and adverse effects associated with Amitraz:

- Acute Toxicity: Studies indicate that Amitraz has a relatively low acute toxicity profile for mammals but can be harmful at high doses. The no-observed-adverse-effect level (NOAEL) has been established at 0.25 mg/kg/day based on observed CNS effects .

- Chronic Toxicity: Long-term exposure studies have shown potential for chronic effects including CNS depression and growth inhibition .

Case Studies

- Agricultural Use:

- A study demonstrated that Amitraz effectively controlled spider mite populations on cotton crops, significantly reducing damage and improving yield.

- Veterinary Applications:

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Methanimidamide, N,N'-bis(2,4-dimethylphenyl)- | Acaricide and insecticide | Effective against a wide range of pests |

| N,N'-bis(2-fluorophenyl)methanimidamide | Less effective as an insecticide | Fluorine substitution alters reactivity |

| N,N'-bis(2,4-xylyl)methanimidamide | Limited application in agriculture | Different substitution pattern |

属性

IUPAC Name |

N,N'-bis(2,4-dimethylphenyl)methanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-12-5-7-16(14(3)9-12)18-11-19-17-8-6-13(2)10-15(17)4/h5-11H,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNKORZLHTWKHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC=NC2=C(C=C(C=C2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342112 | |

| Record name | N,N'-Bis(2,4-xylyl)formamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659410 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16596-04-6 | |

| Record name | Methanimidamide, N,N'-bis(2,4-dimethylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016596046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Bis(2,4-xylyl)formamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHANIMIDAMIDE, N,N'-BIS(2,4-DIMETHYLPHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFW2J15YOG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。